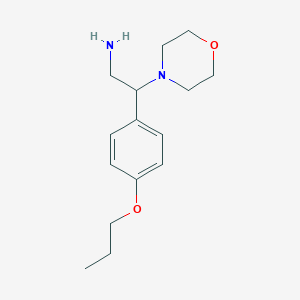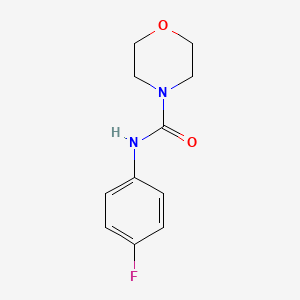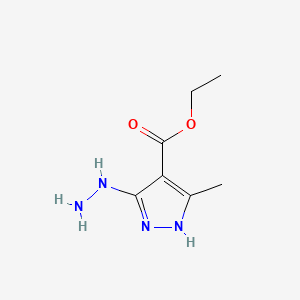
4-Morpholineethanamine, beta-(4-propoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanamine, beta-(4-propoxyphenyl)- is an organic compound that features a morpholine ring attached to an ethanamine chain, which is further substituted with a propoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanamine, beta-(4-propoxyphenyl)- typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as sulfuric acid.
Attachment of the Ethanamine Chain: The morpholine ring is then reacted with ethylene oxide to introduce the ethanamine chain.
Substitution with Propoxyphenyl Group: The final step involves the substitution of the ethanamine chain with a propoxyphenyl group, which can be achieved through a nucleophilic substitution reaction using 4-propoxyphenyl bromide.
Industrial Production Methods: In an industrial setting, the production of 4-Morpholineethanamine, beta-(4-propoxyphenyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the propoxyphenyl group, converting it to a corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the propoxyphenyl group.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
4-Morpholineethanamine, beta-(4-propoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Morpholineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Morpholineethanamine: Lacks the propoxyphenyl group, resulting in different chemical properties and applications.
4-Morpholineethanamine, beta-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a propoxy group, leading to variations in reactivity and biological activity.
4-Morpholineethanamine, beta-(4-ethoxyphenyl)-: Contains an ethoxy group, which affects its solubility and interaction with biological targets.
Uniqueness: 4-Morpholineethanamine, beta-(4-propoxyphenyl)- is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and biochemical research.
Propriétés
Numéro CAS |
31466-49-6 |
|---|---|
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
2-morpholin-4-yl-2-(4-propoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H24N2O2/c1-2-9-19-14-5-3-13(4-6-14)15(12-16)17-7-10-18-11-8-17/h3-6,15H,2,7-12,16H2,1H3 |
Clé InChI |
MMBHPQYOTOTZTN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(CN)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12127325.png)
![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)


![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)




![2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127378.png)

![butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12127397.png)

![3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12127407.png)
